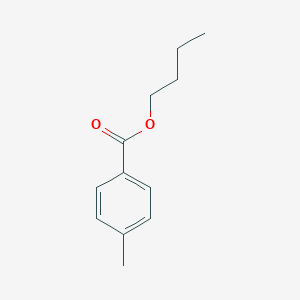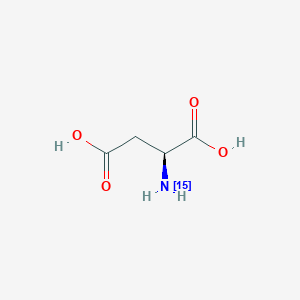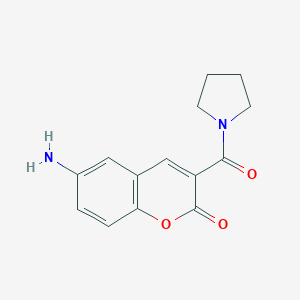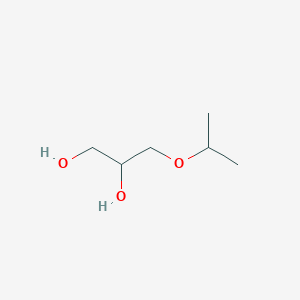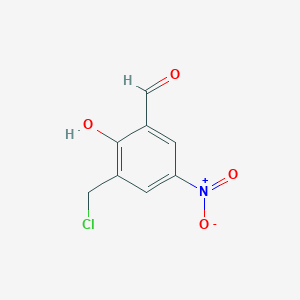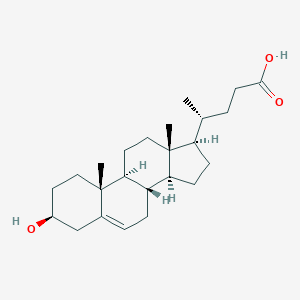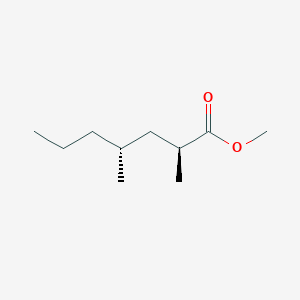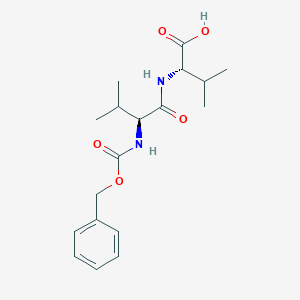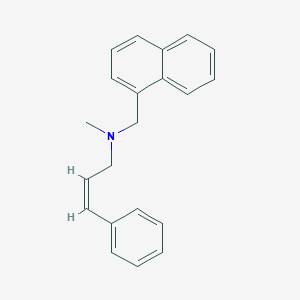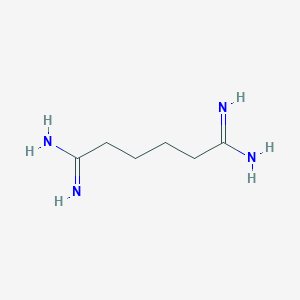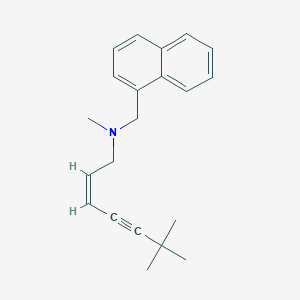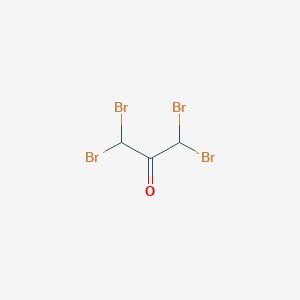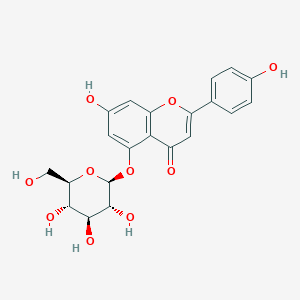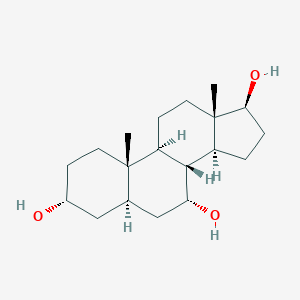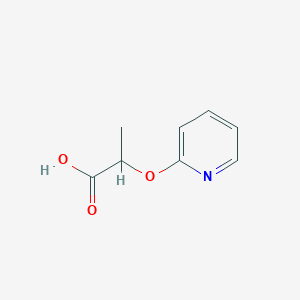
2-(Pyridin-2-yloxy)propanoic acid
Vue d'ensemble
Description
2-(Pyridin-2-yloxy)propanoic acid is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are known for their diverse range of applications in chemical synthesis and material science due to their unique structural and electronic properties. The pyridine moiety is a common structural motif in many pharmaceuticals and agrochemicals, and its derivatives are often used as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of pyridine derivatives can be complex, involving multiple steps and various reaction conditions. For instance, the synthesis of benzofuro[2,3-c]pyridine skeletons involves a Pd(II)-catalyzed cascade reaction, which is a domino-style formation of multiple bonds, including C-C and C-N bonds . Another example is the use of 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids, which can be selectively removed after polymerization . Additionally, the synthesis of pyridine-2-(3'-mercaptopropanoic acid)-N-oxide demonstrates the importance of crystal structure in the synthesis of pyridine derivatives, where the molecular packing is stabilized by hydrogen bonding and π-π electron interactions . These methods show the versatility of pyridine derivatives in synthesis and the importance of understanding their reactivity and interactions .
Molecular Structure Analysis
The molecular structure of pyridine derivatives is crucial for their reactivity and properties. For example, the crystal structure of pyridine-2-(3'-mercaptopropanoic acid)-N-oxide reveals that the introduction of an additional methylene group causes a flip in the carboxylic acid group, which facilitates the alignment of molecules in antiparallel chains through strong C-H···O interactions . The molecular packing in these structures is often stabilized by hydrogen bonding and π-π interactions, which are significant facets of the crystal packing .
Chemical Reactions Analysis
Pyridine derivatives undergo a variety of chemical reactions, which are essential for their application in synthesis. The reactions can lead to the formation of complex structures such as pyrido[2,3-d]pyrimidines, amides, and benzoxazolylethylpyrimidine when propanoic acid derivatives are condensed with aromatic amines . The synthesis of liquid-crystal pyridines also involves a series of reactions, starting from specific propene perchlorates and leading to cyano derivatives through intermediate compounds that display liquid-crystal properties . These reactions highlight the reactivity of pyridine derivatives and their potential for creating novel materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the emissive properties of benzofuro[2,3-c]pyridines make them a new class of emissive fluorophores . The stability of 2-(pyridin-2-yl)ethanol as a protecting group under acidic conditions and its resistance to catalytic hydrogenolysis are also notable properties that contribute to its utility in polymer chemistry . The crystal structure investigations provide insights into the stability and interactions within the crystal lattice, which are essential for understanding the material properties of these compounds .
Applications De Recherche Scientifique
Application 1: Anti-Fibrosis Activity
- Summary of the Application : The compound “2-(Pyridin-2-yloxy)propanoic acid” has been used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which have been evaluated for their anti-fibrotic activities .
- Methods of Application or Experimental Procedures : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized. Their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Results or Outcomes : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Application 2: Anti-HIV Activity
- Summary of the Application : Heterocycle-containing oxindoles derivatives, which might include “2-(Pyridin-2-yloxy)propanoic acid”, have been prepared and evaluated for their anti-HIV activity .
- Results or Outcomes : In this series, a compound exhibited potent inhibitory activities against viruses . The specific compound and its quantitative data were not mentioned in the source.
Application 3: Synthesis of Heterocyclic Compounds
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-pyridin-2-yloxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6(8(10)11)12-7-4-2-3-5-9-7/h2-6H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLOHHUITHYIOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-yloxy)propanoic acid | |
CAS RN |
168844-45-9 | |
| Record name | 2-(pyridin-2-yloxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



